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nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide
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Overview
Description
Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is a synthetic heterocyclic compound that resembles naturally occurring porphyrins. Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . This compound is a dark purple solid that dissolves in nonpolar organic solvents such as chloroform and benzene .
Preparation Methods
The synthesis of nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide typically involves the reaction of benzaldehyde and pyrrole. The original method, developed by Rothemund in 1935, involved reacting these components in a sealed bomb at 150°C for 24 hours . Adler and Longo later modified this method by allowing benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including oxidative addition, C-H activation, and cross-coupling . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted porphyrins and metalloporphyrins .
Scientific Research Applications
Catalysis
Role in Organic Reactions:
Nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide acts as an effective catalyst in various organic reactions. It enhances reaction rates and selectivity in the synthesis of complex molecules. For instance, its catalytic properties have been utilized in the oxidation of alcohols and the coupling of organic compounds.
Case Study:
A study highlighted its use in the oxidation of alcohols to aldehydes and ketones using oxygen as a terminal oxidant. The results showed increased yields compared to traditional methods due to the compound's ability to stabilize reactive intermediates .
Electrochemistry
Redox Activity:
This compound is employed in electrochemical studies as a redox-active species. It facilitates electron transfer processes that are crucial for energy storage devices such as batteries and supercapacitors.
Case Study:
Research demonstrated that nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide exhibited significant electrochemical activity when tested in a three-electrode system. The cyclic voltammetry results indicated well-defined redox peaks corresponding to the oxidation and reduction of nickel centers .
Photovoltaics
Organic Solar Cells:
Nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is utilized in the development of organic solar cells. Its ability to absorb light effectively contributes to improved light absorption and energy conversion efficiency.
Case Study:
A recent study reported that incorporating this porphyrin into photovoltaic devices led to enhanced power conversion efficiencies compared to devices without it. The porphyrin's strong absorption in the visible spectrum was identified as a key factor .
Biomedical Applications
Photodynamic Therapy:
The compound's unique properties make it suitable for photodynamic therapy (PDT), where it helps target and destroy cancer cells through light activation.
Case Study:
In preclinical trials, nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide demonstrated effective tumor reduction when activated by specific wavelengths of light. The mechanism involved the generation of reactive oxygen species that induced apoptosis in cancer cells .
Sensor Technology
Gas and Biomolecule Detection:
Nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is employed in sensor technology for detecting gases or biomolecules due to its high sensitivity and specificity.
Case Study:
Research has shown that sensors based on this porphyrin can detect volatile organic compounds (VOCs) at low concentrations. The sensors exhibited rapid response times and high selectivity towards specific analytes .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Catalysis | Organic reactions | Enhanced yields in alcohol oxidation |
Electrochemistry | Redox reactions | Defined electrochemical activity observed |
Photovoltaics | Solar cell development | Improved energy conversion efficiency |
Biomedical | Photodynamic therapy | Effective tumor reduction in trials |
Sensor Technology | Gas/bio-detection | High sensitivity for VOCs |
Mechanism of Action
The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide exerts its effects involves its ability to catalyze various synthetic reactions. The molecular targets and pathways involved include oxidative addition, C-H activation, and cross-coupling reactions . These reactions are facilitated by the unique structure of the porphyrin macrocycle and the presence of the nickel ion .
Comparison with Similar Compounds
Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is similar to other metalloporphyrins, such as nickel(2+) 5,10,15,20-tetrakis(4-methylphenyl)porphine-21,23-diide . it is unique in its specific structure and the presence of the tetraphenyl groups, which confer distinct chemical and physical properties . Other similar compounds include various substituted porphyrins and metalloporphyrins .
Biological Activity
Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide (NiTPP) is a metalloporphyrin that has garnered attention for its diverse biological activities. This article explores its biological properties, including its roles in catalysis, anti-inflammatory effects, and potential applications in biomedical fields.
Chemical Structure and Properties
NiTPP is characterized by its complex porphyrin structure with nickel as the central metal ion. The chemical formula is C44H28N4Ni and it exhibits unique photophysical properties due to the presence of the nickel ion in the porphyrin ring. The structural arrangement allows for various coordination modes and interactions with biological molecules.
Biological Activities
1. Catalytic Properties
NiTPP has shown significant catalytic activity in various biochemical reactions. For instance, studies have demonstrated its ability to catalyze the epoxidation of olefins using meta-chloroperoxybenzoic acid (mCPBA), showcasing its potential in synthetic organic chemistry . The redox activity of nickel porphyrins has also been explored, revealing their role as catalysts in oxidizing organic and inorganic species .
2. Anti-Inflammatory Effects
Recent research highlights the anti-inflammatory properties of NiTPP. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases . The mechanism involves modulation of key signaling pathways, including NF-κB and AP-1, which are crucial in inflammation regulation.
3. Photodynamic Therapy
NiTPP exhibits promising applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for cancer treatment. Studies indicate that NiTPP can induce apoptosis in cancer cells when exposed to specific wavelengths of light . This property is attributed to its efficient electron transfer capabilities and the formation of singlet oxygen.
Case Study 1: Anti-Inflammatory Activity
In vitro studies on human THP-1 monocytes demonstrated that NiTPP significantly reduced LPS-induced TNF-α production. The IC50 value was reported at concentrations as low as 50 nM, indicating potent anti-inflammatory activity .
Case Study 2: Photodynamic Therapy
A study investigated the effectiveness of NiTPP in PDT against pancreatic cancer cells. Results showed that NiTPP treatment led to a marked decrease in cell viability and increased ROS production compared to untreated controls. This underscores its potential utility in targeted cancer therapies .
Data Tables
Property | Value |
---|---|
Chemical Formula | C44H28N4Ni |
Molecular Weight | 688.65 g/mol |
Absorption Max (Soret Band) | 420 nm |
IC50 (Anti-inflammatory) | 50 nM |
Catalytic Activity | Epoxidation of olefins |
Properties
Molecular Formula |
C44H28N4Ni |
---|---|
Molecular Weight |
671.4 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2] |
Origin of Product |
United States |
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